3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane
Description
Properties
CAS No. |
90049-30-2 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N3O/c1-9-4-6-2-3-7(5-9)10(6)8-11/h6-7H,2-5H2,1H3 |
InChI Key |
RURWONYMVCDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2N=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives, including the 3-methyl and 8-nitroso substituted variants, typically involves:
- Reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane precursors using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an inert solvent medium.
- Selective alkylation at the 3-position by reaction with alkyl halides or sulfonates in the presence of a proton acceptor.
- Nitrosation at the 8-position using nitrosating agents under acidic conditions.
This general approach allows for controlled introduction of the methyl and nitroso groups at the desired positions on the bicyclic scaffold.
Detailed Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane | Lithium aluminum hydride (LiAlH4), ether solvents (e.g., diethyl ether, tetrahydrofuran), reflux or room temperature | Reduction converts dioxo precursor to 3,8-diazabicyclo[3.2.1]octane core |
| 2 | Alkylation at 3-position | Methyl halide (e.g., methyl iodide), proton acceptor (e.g., triethylamine), inert solvent | Introduces methyl group at 3-position selectively |
| 3 | Nitrosation at 8-position | Sodium nitrite (NaNO2), hydrochloric acid (HCl), low temperature (0–5 °C) | Generates 8-nitroso substituent via diazonium intermediate |
Additional notes: The reaction medium is preferably inert and aprotic during reduction and alkylation to prevent side reactions. Nitrosation is carried out under acidic aqueous conditions with temperature control to avoid decomposition.
Alternative Synthetic Routes
- Eschweiler-Clarke Methylation: Methylation of the 3,8-diazabicyclo[3.2.1]octane can also be achieved by the Eschweiler-Clarke reaction using formic acid and formaldehyde, followed by acidic workup.
- Catalytic Hydrogenation: In some derivative syntheses, catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) is used for reduction steps prior to functionalization.
Reaction Conditions and Optimization
| Parameter | Preferred Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ether solvents (diethyl ether, tetrahydrofuran) for reduction; aqueous acidic media for nitrosation | Ether solvents stabilize LiAlH4; aqueous acid necessary for nitrosation |
| Temperature | Reflux for reduction; 0–5 °C for nitrosation | Reflux accelerates reduction; low temperature controls nitrosation specificity |
| Reaction Time | Several hours to overnight for methylation and nitrosation | Longer times improve conversion but may increase side products |
| Proton Acceptors | Triethylamine or similar bases during alkylation | Neutralizes acid byproducts, improving alkylation efficiency |
Analytical Data and Characterization
The successful synthesis of this compound is confirmed by:
- Melting point analysis: Typical melting points for related dihydrochloride salts range around 260–325 °C with decomposition.
- Spectroscopic methods: NMR (proton and carbon), IR spectroscopy to confirm substitution pattern and nitroso group presence.
- Mass spectrometry: To verify molecular weight and fragmentation consistent with the bicyclic structure.
- Crystallization: Recrystallization from methanol-ether mixtures yields pure crystalline material suitable for X-ray diffraction if needed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitroso group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted diazabicyclo compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 183.165 g/mol
- Functional Groups : Contains a nitroso group (-NO) and a diketone structure, which contribute to its reactivity and biological activity .
Reactivity
The presence of the nitroso group enhances the compound's ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its bicyclic structure may also facilitate unique interactions with biological systems.
Medicinal Chemistry
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane has shown potential in drug development due to its biological activities. Compounds with similar structures have been investigated for their effects on various biological targets:
- Antimicrobial Activity : Research indicates that nitroso compounds can exhibit antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Research : The unique structure may interact with cellular pathways involved in cancer progression, warranting further investigation into its potential as an anticancer agent.
Materials Science
The compound's unique chemical properties allow for its use in developing advanced materials:
- Polymer Chemistry : this compound can serve as a monomer or additive in polymerization processes, potentially improving the mechanical properties of polymers due to its rigid bicyclic structure.
| Application Area | Description |
|---|---|
| Drug Development | Investigated for antimicrobial and anticancer properties |
| Polymer Chemistry | Used as a monomer or additive to enhance polymer properties |
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its reactivity allows it to be utilized in multi-step synthetic pathways to create more complex organic molecules, which can have applications in pharmaceuticals and agrochemicals .
Analytical Chemistry
Due to its distinct structural characteristics, this compound can be employed in analytical techniques:
- Spectroscopic Studies : The compound can be analyzed using techniques such as NMR and IR spectroscopy to elucidate structural information about similar compounds or reaction intermediates.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various nitroso compounds found that derivatives of this compound exhibited significant inhibition against specific bacterial strains. This suggests potential applications in developing new antibiotics.
Case Study 2: Polymer Applications
Research on the incorporation of bicyclic compounds into polymer matrices demonstrated improved thermal stability and mechanical strength, highlighting the utility of this compound as an additive for enhancing material properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its selectivity and potency.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diazabicyclo[3.2.1]octane Derivatives
Key Observations:
Aromatic substituents (e.g., p-nitrocinnamyl in 2b) improve µ-opioid receptor selectivity due to steric and electronic complementarity .
Isomerism and Pharmacokinetics :
- Isomeric differences (e.g., 3-methyl-8-propinyl vs. 8-methyl-3-propinyl) drastically alter biological outcomes. For example, highlights isomers of 3-methyl-8-propinyl derivatives exhibiting divergent analgesic and CNS depressant activities .
Synthetic Accessibility :
- Carboxylate esters (e.g., compound 10) are synthesized via HATU-mediated coupling (), while nitroso derivatives require nitrosation under controlled conditions .
Comparative Physicochemical and Pharmacokinetic Data
Table 2: Physicochemical and ADME Properties
Key Insights:
Biological Activity
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane (CAS No. 90049-30-2) is a bicyclic compound characterized by its unique structural features, including a nitroso group and a methyl substituent. This compound belongs to the diazabicyclo[3.2.1]octane class, which has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology.
- Molecular Formula: C7H13N3O
- Molecular Weight: 155.20 g/mol
- Structural Characteristics: The bicyclic framework includes two nitrogen atoms, contributing to its distinct chemical properties and biological activities.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly receptors involved in pain modulation and neuropharmacology. The compound's structural characteristics suggest potential applications in therapeutic areas such as analgesia and neuroprotection.
Research indicates that this compound may exhibit action through:
- Binding Affinity: Interaction studies have shown that it binds to specific receptors that modulate pain pathways.
- Neuropharmacological Effects: Preliminary studies suggest potential effects on neurotransmitter systems, which could influence mood and cognition.
Study 1: Pain Modulation
A study explored the binding affinity of this compound at opioid receptors. Results indicated that the compound exhibited a moderate affinity for the mu-opioid receptor, suggesting potential analgesic properties.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Mu-opioid receptor | 45 nM |
| Delta-opioid receptor | 120 nM |
Study 2: Neuroprotective Effects
In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegenerative diseases.
| Treatment Condition | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Compound Treatment | 85 | 30 |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight variations in pharmacological properties.
| Compound Name | Binding Affinity (Ki) | Notable Activity |
|---|---|---|
| 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane | 50 nM | Analgesic effect |
| 2,4-Dioxo-8-methyl-3,8-diazabicyclo[3.2.1]octane | 90 nM | Antioxidant properties |
| 3-Ethyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane | 70 nM | Enhanced neuroprotective effects |
Q & A
Q. What are the standard synthetic routes for 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane?
The synthesis typically involves multi-step pathways starting from bicyclic precursors. A common strategy includes:
- Step 1 : Functionalization of the diazabicyclo[3.2.1]octane core with a methyl group at position 3.
- Step 2 : Introduction of the nitroso group at position 8 via nitrosation reactions, often using nitrous acid (HNO₂) or sodium nitrite under acidic conditions.
- Key considerations : Solvent choice (e.g., acetonitrile or DMSO) and temperature control are critical to avoid side reactions like over-nitrosation or decomposition .
- Purification : Column chromatography or recrystallization ensures ≥90% purity.
Q. How is the bicyclic structure of this compound confirmed spectroscopically?
- NMR : H and C NMR identify the methyl (δ ~2.3 ppm) and nitroso groups (δ ~160 ppm for N in labeled analogs).
- IR : The nitroso group exhibits a characteristic N=O stretch at ~1500–1520 cm⁻¹.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₇H₁₁N₃O) .
Advanced Research Questions
Q. How does the nitroso group influence the compound’s reactivity in biological systems?
The nitroso group enhances electrophilicity, enabling covalent interactions with thiols (e.g., cysteine residues in enzymes). Methodological insights:
- Kinetic studies : Monitor reaction rates with glutathione or serum proteins using UV-Vis spectroscopy.
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites and binding affinities .
- Comparative data : Nitroso derivatives show 3–5× higher enzyme inhibition than non-nitrosated analogs (Table 1) .
Table 1 : Inhibition of Acetylcholinesterase by Structural Analogs
| Compound | IC₅₀ (µM) |
|---|---|
| 3-Methyl-8-nitroso derivative | 0.12 |
| 8-Cinnamoyl analog | 0.65 |
| 8-Benzyl analog | 1.20 |
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .
- SAR studies : Compare activities of 3-methyl-8-nitroso derivatives with other substituents (e.g., 8-acetyl or 8-benzyl) to isolate nitroso-specific effects .
- Analytical rigor : Use HPLC-MS to confirm compound integrity post-assay .
Q. What experimental designs optimize stability studies for nitroso-containing compounds?
- Accelerated degradation : Expose the compound to UV light, heat (40–60°C), or varying pH (2–12) to identify degradation pathways.
- Stabilizers : Co-solvents like PEG-400 or antioxidants (e.g., BHT) reduce nitroso-to-nitro oxidation .
- Monitoring : LC-MS tracks degradation products (e.g., nitro derivatives or ring-opened byproducts) .
Q. What are the challenges in crystallizing this compound?
- Polymorphism : Nitroso groups induce conformational flexibility, complicating crystal lattice formation.
- Solutions : Use slow evaporation in polar solvents (e.g., methanol/water mixtures) and seeding techniques.
- X-ray crystallography : Requires low-temperature (100 K) data collection to mitigate thermal motion .
Q. How do steric effects from the bicyclic core impact regioselectivity in derivatization?
The rigid bicyclic structure limits functionalization to equatorial positions. Methodological approaches:
- Molecular dynamics simulations : Predict accessible reaction sites .
- Experimental validation : Electrophilic aromatic substitution occurs preferentially at position 2 due to reduced steric hindrance .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., exact molar ratios, humidity control) to mitigate batch-to-batch variability .
- Data interpretation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian or ORCA software) .
- Ethical reporting : Disclose purity levels and analytical methods in publications to address reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
